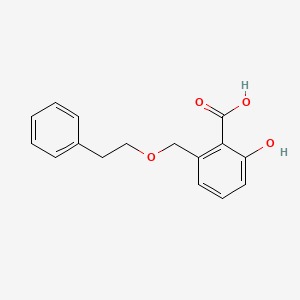

2-Hydroxy-6-phenethyloxymethyl-benzoic acid

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-Hydroxy-6-phenethyloxymethyl-benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Análisis De Reacciones Químicas

2-Hydroxy-6-phenethyloxymethyl-benzoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, benzylic bromination and benzylic oxidation are common reactions for compounds with benzylic carbons . These reactions often use reagents such as potassium permanganate (KMnO4) or chromium trioxide (H2CrO4) for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis and Intermediates

2-Hydroxy-6-phenethyloxymethyl-benzoic acid serves as a crucial building block in organic synthesis. It can be used as an intermediate for the production of more complex organic molecules. The compound can undergo various reactions, including oxidation, reduction, and substitution, making it versatile for chemical transformations.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts hydroxyl to carbonyl or carboxylic acid | KMnO4, CrO3 |

| Reduction | Reduces carboxylic acid to alcohol | LiAlH4, NaBH4 |

| Substitution | Substitutes functional groups at the aromatic ring | Halides, acids |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that structurally similar compounds exhibit promising biological activities. Studies have suggested that this compound may possess antimicrobial and anticancer properties.

Case Study: Anticancer Activity

In vitro studies have shown that related compounds demonstrate cytotoxic activity against various cancer cell lines. For example:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | CEM-13 | <1 |

| Compound B | U-937 | <1 |

These compounds often outperform established chemotherapeutics like doxorubicin in terms of efficacy.

Medical Applications

Potential Drug Candidate

Due to its structural similarities with other bioactive compounds, this compound is being explored as a potential drug candidate. Its ability to interact with biological targets such as enzymes and receptors positions it well for therapeutic development.

Table 2: Mechanism of Action Insights

| Mechanism of Action | Possible Effects |

|---|---|

| Enzyme Inhibition | Modulation of enzyme activity (e.g., carbonic anhydrases) |

| Disruption of Cellular Processes | Potential interference with cellular signaling pathways |

Industrial Applications

Material Science and Coatings

In industrial settings, this compound is utilized in the development of new materials, coatings, and polymers. Its unique chemical properties allow for modifications that enhance material performance.

Future Research Directions

To fully understand the potential of this compound, future studies should focus on:

- In vitro Screening: Assessing biological activity across a broader range of cell lines and pathogens.

- Structure-Activity Relationship Studies: Synthesizing analogs to optimize efficacy and safety profiles.

- Mechanism of Action Investigations: Utilizing advanced techniques like proteomics to elucidate interaction pathways.

- In vivo Studies: Evaluating therapeutic effects in animal models to establish safety and efficacy.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-6-phenethyloxymethyl-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This process may provide insights into the metabolic pathways and molecular targets involved in the action of this compound.

Comparación Con Compuestos Similares

2-Hydroxy-6-phenethyloxymethyl-benzoic acid can be compared with other similar compounds, such as 2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.

Actividad Biológica

2-Hydroxy-6-phenethyloxymethyl-benzoic acid (commonly referred to as HPBA) is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyl group and a phenethyloxymethyl substituent, which may influence its interaction with biological systems.

Chemical Structure and Properties

The chemical formula of this compound is , and it features the following structural components:

- Hydroxyl Group (-OH) : Contributes to the compound's acidity and potential for hydrogen bonding.

- Phenethyloxymethyl Group : Enhances lipophilicity, potentially affecting membrane permeability and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 272.30 g/mol |

| Melting Point | 120-124 °C |

| Solubility | Soluble in organic solvents |

| pKa | Approximately 4.5 |

The biological activity of HPBA can be attributed to several mechanisms:

- Antioxidant Activity : HPBA exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular systems. This activity is crucial in protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Research indicates that HPBA can inhibit pro-inflammatory cytokines, contributing to its potential use in managing inflammatory conditions.

- Antimicrobial Properties : HPBA has demonstrated antimicrobial activity against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent.

Case Studies

-

Antioxidant Activity Study :

A study evaluated the antioxidant capacity of HPBA using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results showed that HPBA exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity (p < 0.05) . -

Anti-inflammatory Research :

In vitro studies on macrophage cell lines treated with HPBA revealed a marked decrease in TNF-alpha production, suggesting its potential role in modulating inflammatory responses . -

Antimicrobial Efficacy :

A recent investigation tested HPBA against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones of 15 mm and 12 mm, respectively, indicating promising antimicrobial properties .

Table 2: Summary of Biological Activities

| Activity Type | Methodology | Observations |

|---|---|---|

| Antioxidant | DPPH Assay | Significant free radical scavenging |

| Anti-inflammatory | Macrophage Cell Line Study | Reduced TNF-alpha production |

| Antimicrobial | Agar Diffusion Method | Inhibition zones against bacteria |

Propiedades

IUPAC Name |

2-hydroxy-6-(2-phenylethoxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c17-14-8-4-7-13(15(14)16(18)19)11-20-10-9-12-5-2-1-3-6-12/h1-8,17H,9-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSSXPZCCQXFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOCC2=C(C(=CC=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801237539 | |

| Record name | 2-Hydroxy-6-[(2-phenylethoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801237539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171924-70-1 | |

| Record name | 2-Hydroxy-6-[(2-phenylethoxy)methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171924-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-6-[(2-phenylethoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801237539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.